molecular formula C20H24Br2O4 B12288363 2,4-Dibromo-17,17-ethylenedioxy-1,3,5(10)-estratriene-3,16a-diol

2,4-Dibromo-17,17-ethylenedioxy-1,3,5(10)-estratriene-3,16a-diol

Cat. No.: B12288363
M. Wt: 488.2 g/mol
InChI Key: GUKVLVMQIYQXIM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,4-Dibromo-17,17-ethylenedioxy-1,3,5(10)-estratriene-3,16a-diol involves several steps. The starting material is typically a steroidal compound, which undergoes bromination at the 2 and 4 positions. The reaction conditions often involve the use of bromine or a brominating agent in a suitable solvent such as chloroform or methanol . The ethylenedioxy group is introduced through a reaction with ethylene glycol under acidic conditions

Chemical Reactions Analysis

2,4-Dibromo-17,17-ethylenedioxy-1,3,5(10)-estratriene-3,16a-diol undergoes various chemical reactions, including:

Scientific Research Applications

2,4-Dibromo-17,17-ethylenedioxy-1,3,5(10)-estratriene-3,16a-diol is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used to study the interactions between proteins and small molecules.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-17,17-ethylenedioxy-1,3,5(10)-estratriene-3,16a-diol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The ethylenedioxy group may play a role in stabilizing the compound’s interaction with its targets, while the bromine atoms can participate in halogen bonding, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar compounds to 2,4-Dibromo-17,17-ethylenedioxy-1,3,5(10)-estratriene-3,16a-diol include other brominated steroids and ethylenedioxy-substituted steroids. These compounds share structural similarities but differ in their specific functional groups and substitution patterns. The unique combination of bromine atoms and the ethylenedioxy group in this compound distinguishes it from other related compounds, providing it with distinct chemical and biological properties .

Properties

Molecular Formula

C20H24Br2O4

Molecular Weight

488.2 g/mol

IUPAC Name

2',4'-dibromo-13'-methylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3',16'-diol

InChI

InChI=1S/C20H24Br2O4/c1-19-5-4-10-11(14(19)9-16(23)20(19)25-6-7-26-20)2-3-12-13(10)8-15(21)18(24)17(12)22/h8,10-11,14,16,23-24H,2-7,9H2,1H3

InChI Key

GUKVLVMQIYQXIM-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3C(C1CC(C24OCCO4)O)CCC5=C(C(=C(C=C35)Br)O)Br

Origin of Product

United States

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